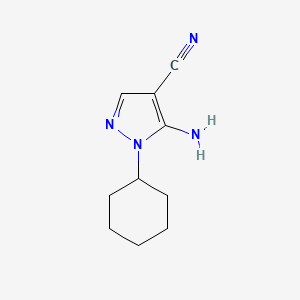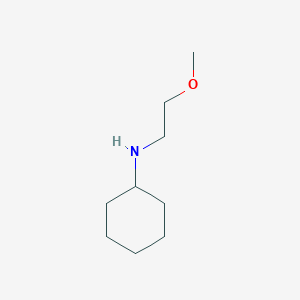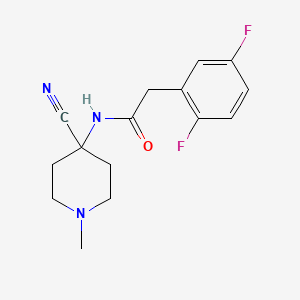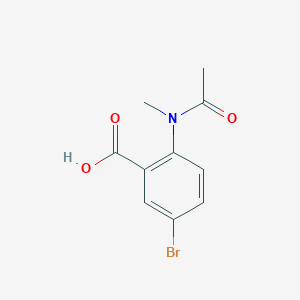
5-bromo-2-(N-methylacetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(N-methylacetamido)benzoic acid: is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position and an N-methylacetamido group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the dropwise addition of liquid bromine to 2-methylbenzoic acid, followed by subsequent reactions to introduce the N-methylacetamido group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-2-(N-methylacetamido)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Amidation Reactions: The N-methylacetamido group can participate in various amidation reactions, forming new amide bonds with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Amidation: Reagents such as acyl chlorides or anhydrides are used to form new amide bonds. Reaction conditions may include the use of catalysts and controlled temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted amine derivative.
Amidation Reactions: Products include new amide derivatives with varying functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-2-(N-methylacetamido)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biological assays to understand its interactions with biological molecules.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-bromo-2-(N-methylacetamido)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the N-methylacetamido group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
5-Bromo-2-methylbenzoic acid: Similar structure but lacks the N-methylacetamido group.
5-Bromo-2-chlorobenzoic acid: Similar structure but has a chlorine atom instead of the N-methylacetamido group.
5-Bromo-2-amino-benzoic acid: Similar structure but has an amino group instead of the N-methylacetamido group.
Uniqueness: 5-Bromo-2-(N-methylacetamido)benzoic acid is unique due to the presence of both the bromine atom and the N-methylacetamido group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and biological applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-[acetyl(methyl)amino]-5-bromobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12(2)9-4-3-7(11)5-8(9)10(14)15/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBABXFABMDIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2463406.png)
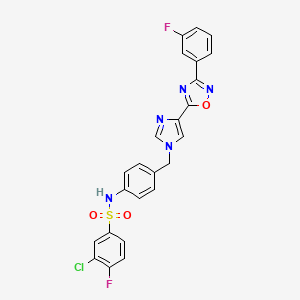
![Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]-](/img/structure/B2463411.png)
![2-{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2463412.png)
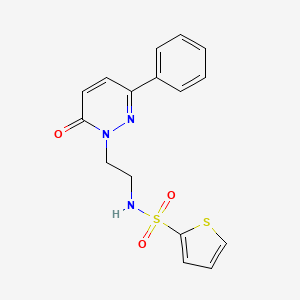
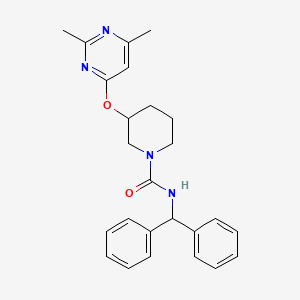
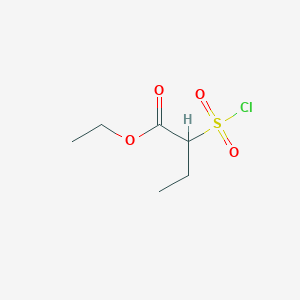
![4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole](/img/structure/B2463417.png)
![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2463418.png)
